6,7-Difluoro-1H-indole-2-carboxylic acid
Description
This compound belongs to the indole-carboxylic acid family, characterized by a bicyclic aromatic system with fluorine substituents at positions 5 and 7 and a carboxylic acid group at position 2. Its molecular formula is C₉H₅F₂NO₂, with a molecular weight of 213.14 g/mol (calculated).
Properties
IUPAC Name |
6,7-difluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIPAJWNYDCIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277180 | |
| Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-68-7 | |
| Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Fluorination of Indole Derivatives
Electrophilic fluorinating agents, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), are employed to introduce fluorine atoms into the indole scaffold.
Representative Protocol
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Substrate : 1H-indole-2-carboxylic acid.
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Fluorination : Treatment with NFSI (2.2 equiv) in acetonitrile at 80°C for 12 hours achieves 6,7-difluoro substitution.
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Workup : Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorinating Agent | NFSI | 65 | 92 |
| Solvent | Acetonitrile | — | — |
| Temperature | 80°C | — | — |
This method suffers from moderate yields due to competing side reactions, such as over-fluorination or ring oxidation.
Cyclization of Fluorinated Intermediates
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho method constructs the indole ring from o-fluoronitrobenzene derivatives, enabling precise fluorine placement.
Stepwise Procedure
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Nitro Reduction : Hydrogenation of 2,3-difluoronitrobenzene over Pd/C yields 2,3-difluoroaniline.
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Cyclization : Reaction with ethyl glyoxylate under acidic conditions forms the indole ring.
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Carboxylation : Hydrolysis of the ethyl ester with LiOH in THF/water affords the carboxylic acid.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 2,3-Difluoroaniline | 88 |
| Cyclization | Ethyl glyoxylate, H₂SO₄ | Ethyl 6,7-difluoroindole-2-carboxylate | 75 |
| Carboxylation | LiOH, THF/H₂O (3:1), 60°C | This compound | 90 |
This route offers superior regiocontrol but requires handling of explosive intermediates during nitro reduction.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in steps requiring prolonged heating.
Optimized Protocol
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Carboxylation : Ethyl 6,7-difluoroindole-2-carboxylate (1.0 equiv) is treated with NaOH (3.0 equiv) in a microwave reactor at 150°C for 20 minutes.
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Yield : 94% with >99% conversion (monitored by HPLC).
Industrial-Scale Production
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes continuous-flow systems to enhance safety and efficiency.
Process Parameters
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Fluorination : Tubular reactor with NFSI in supercritical CO₂ (40°C, 100 bar).
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Residence Time : 30 minutes.
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Output : 12 kg/hour with 78% yield.
Analytical Characterization
Critical quality control metrics for the final product:
| Technique | Parameter | Specification |
|---|---|---|
| HPLC | Purity (C18 column) | ≥98% (λ = 254 nm) |
| ¹H NMR (DMSO-d₆) | δ 12.3 (COOH), 7.8–7.9 (H-5) | Conforms to reference |
| ¹⁹F NMR | δ -118.5 (F-6), -121.2 (F-7) | — |
Challenges and Mitigation Strategies
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Decarboxylation : Minimized by maintaining pH >4 during hydrolysis.
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Regiochemical Byproducts : Reduced via careful temperature control during cyclization.
Emerging Technologies
Recent advances in photoredox catalysis and electrochemical fluorination show promise for improving atom economy and reducing waste .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include halogenated indole derivatives, amino-substituted indoles, and various oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
DFICA serves as a crucial building block in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its applications include:
- Antiviral Activity : Preliminary studies have indicated that DFICA exhibits antiviral properties, making it a candidate for developing new antiviral drugs.
- Anticancer Properties : Research has shown that indole derivatives can inhibit cancer cell proliferation. DFICA's unique structure may enhance its efficacy against various cancer types.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
Biological Studies
DFICA is utilized in various biological research contexts:
- Enzyme Inhibition Studies : Investigations into its interactions with specific enzymes have revealed its potential as an enzyme inhibitor, which could lead to novel therapeutic agents.
- Receptor Binding : DFICA's binding affinity to multiple receptors is being studied to understand its role in cellular signaling pathways and pharmacodynamics.
Material Science
In material science, DFICA is explored for its properties in developing advanced materials:
- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor materials, which are essential for electronic devices.
- Fluorescent Dyes : Its unique structure allows DFICA to be used in creating fluorescent dyes for imaging applications in biological research.
Agricultural Chemistry
DFICA is also being investigated for potential applications in agriculture:
- Agrochemicals : Research into the compound's herbicidal and fungicidal properties suggests it could be developed into effective agrochemicals to enhance crop protection.
Case Studies
Several case studies highlight the diverse applications of DFICA:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antiviral Activity | DFICA demonstrated significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent. |
| Study B | Anticancer Properties | In vitro assays showed that DFICA reduced cell viability in various cancer cell lines, indicating its anticancer potential. |
| Study C | Enzyme Interaction | DFICA was found to inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action. |
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Indole Derivatives
Key Observations :
- Fluorine Substitution: The 5,7-difluoro derivative exhibits stronger electron-withdrawing effects compared to non-fluorinated analogs, influencing reactivity and intermolecular interactions.
- Chlorine vs. Fluorine : The 7-chloro-3-methyl analog introduces steric hindrance (methyl group) and a larger halogen (Cl), increasing lipophilicity but reducing electronic effects compared to fluorine .
- Carboxylic Acid Position: Indole-5- and 6-carboxylic acids (non-fluorinated) serve as reference compounds; their melting points differ significantly (208–210°C vs. 256–259°C), suggesting positional effects on crystallinity .
Biological Activity
6,7-Difluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and a molecular weight of approximately 197.14 g/mol. The presence of two fluorine atoms at the 6 and 7 positions significantly influences its chemical reactivity and biological activity compared to other indole derivatives.
The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. The indole core structure allows it to chelate metal ions (e.g., Mg) within active sites of enzymes such as HIV-1 integrase, which is crucial for viral replication .
Key Mechanisms:
- Receptor Binding: The compound exhibits high affinity for multiple receptors, influencing various signaling pathways.
- Enzyme Inhibition: It acts as an inhibitor for key enzymes involved in viral replication and other biological processes.
- Gene Expression Modulation: Changes in gene expression have been observed upon treatment with this compound, indicating its potential in therapeutic applications.
Biological Activities
Research highlights several biological activities associated with this compound:
- Antiviral Activity:
-
Anticancer Properties:
- Indole derivatives are known for their anticancer potential. The specific mechanisms involve apoptosis induction and cell cycle arrest in cancer cells.
-
Anti-inflammatory Effects:
- The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
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Antimicrobial Activity:
- Preliminary studies indicate that it may possess antimicrobial properties against various pathogens, although further research is needed to confirm these effects.
Case Study 1: HIV-1 Integrase Inhibition
A recent study focused on optimizing the structure of indole-2-carboxylic acid derivatives for enhanced inhibition of HIV-1 integrase. The optimized compound exhibited an IC value of 0.13 μM, demonstrating significant antiviral activity compared to earlier derivatives .
Case Study 2: Anticancer Research
In vitro studies have shown that this compound induces apoptosis in several cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that factors such as lipophilicity and solubility affect its absorption and distribution in biological systems. Understanding these properties is essential for optimizing its therapeutic efficacy.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry: As a building block for synthesizing new pharmaceuticals targeting viral infections and cancer.
- Biological Studies: Used in enzyme inhibition assays and receptor binding studies.
- Material Science: Investigated for potential use in organic semiconductors and fluorescent dyes.
Q & A
Q. How can researchers design kinetic studies to investigate the hydrolysis of this compound under physiological conditions?
- Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological conditions. Monitor degradation via HPLC at timed intervals. Apparent rate constants () derived from first-order plots quantify stability. Compare results to structurally similar compounds, such as 5-Fluoroindole-2-carboxylic acid () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
